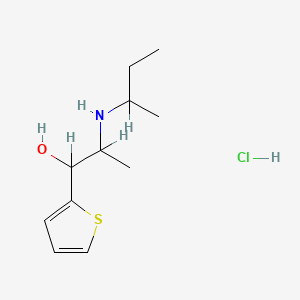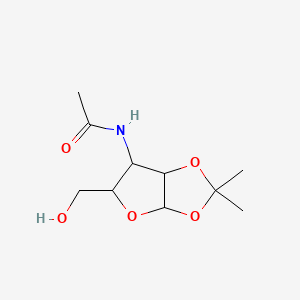
2-(2,4-Bis(hydroxy(oxido)amino)phenyl)-4,5-dichloro-3(2H)-pyridazinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-Bis(hydroxy(oxido)amino)phenyl)-4,5-dichloro-3(2H)-pyridazinone is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyridazinone core substituted with dichloro and bis(hydroxy(oxido)amino)phenyl groups, which contribute to its distinctive properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Bis(hydroxy(oxido)amino)phenyl)-4,5-dichloro-3(2H)-pyridazinone typically involves multi-step organic reactions. One common approach is the condensation of 2,4-dichloropyridazine with a suitable bis(hydroxy(oxido)amino)phenyl derivative under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure settings to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis or green chemistry approaches may also be employed to enhance the sustainability of the production process.
化学反应分析
Types of Reactions
2-(2,4-Bis(hydroxy(oxido)amino)phenyl)-4,5-dichloro-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions may vary, but typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
科学研究应用
2-(2,4-Bis(hydroxy(oxido)amino)phenyl)-4,5-dichloro-3(2H)-pyridazinone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of advanced materials, such as polymers or coatings with specific properties.
作用机制
The mechanism of action of 2-(2,4-Bis(hydroxy(oxido)amino)phenyl)-4,5-dichloro-3(2H)-pyridazinone involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
- 2-(2,4-Bis(hydroxy(oxido)amino)phenyl)-1H-benzo(de)isoquinoline-1,3(2H)-dione
- 2-(2,4-Bis(hydroxy(oxido)amino)phenyl)-2lambda(5)-isoquinoline
Uniqueness
Compared to similar compounds, 2-(2,4-Bis(hydroxy(oxido)amino)phenyl)-4,5-dichloro-3(2H)-pyridazinone stands out due to its unique combination of functional groups and structural features
属性
CAS 编号 |
17551-28-9 |
|---|---|
分子式 |
C10H4Cl2N4O5 |
分子量 |
331.07 g/mol |
IUPAC 名称 |
4,5-dichloro-2-(2,4-dinitrophenyl)pyridazin-3-one |
InChI |
InChI=1S/C10H4Cl2N4O5/c11-6-4-13-14(10(17)9(6)12)7-2-1-5(15(18)19)3-8(7)16(20)21/h1-4H |
InChI 键 |
NCRBXEZKKTYTLZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N2C(=O)C(=C(C=N2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(6-acetyl-7,11-dimethyl-5-phenyl-5-azapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-14-yl) acetate](/img/structure/B15195712.png)
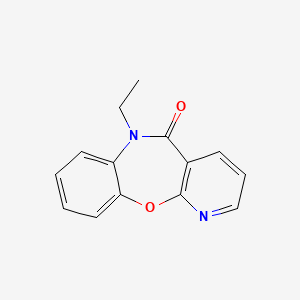



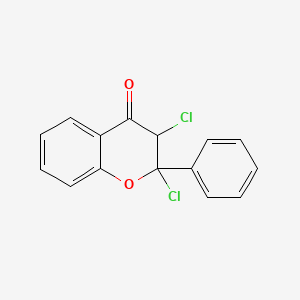

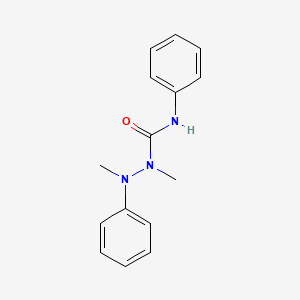
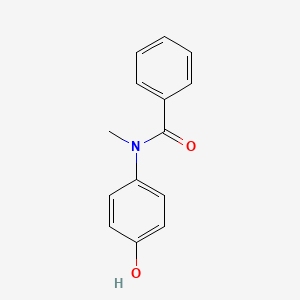
![4-[4-(4-Amino-3-methylphenoxy)butoxy]benzenecarboximidamide;benzenesulfonic acid](/img/structure/B15195790.png)
